2-Methylmorpholine-2-carboxylic acid hydrochloride

描述

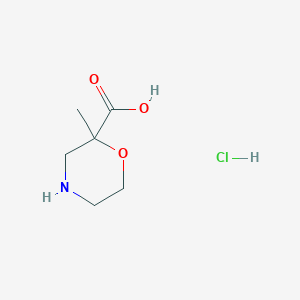

2-Methylmorpholine-2-carboxylic acid hydrochloride is a derivative of morpholine, characterized by the presence of a methyl group and a carboxylic acid group. It is a white crystalline solid that is soluble in water and commonly used as a reagent in organic synthesis.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylmorpholine-2-carboxylic acid hydrochloride typically involves the reaction of 2-methylmorpholine with chloroacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a solvent such as water or ethanol and a catalyst to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors allows for precise control over reaction parameters, ensuring consistent product quality .

化学反应分析

Oxidation Reactions

The morpholine ring and carboxylic acid group undergo oxidation under controlled conditions:

Reagents & Conditions :

-

Potassium permanganate (KMnO₄) in acidic or neutral aqueous media

-

Hydrogen peroxide (H₂O₂) with catalytic metal ions (e.g., Fe³⁺)

Products :

-

Oxidative ring opening : Forms linear amines or ketones via cleavage of the morpholine oxygen-nitrogen bond.

-

Carboxylic acid oxidation : May yield CO₂ under extreme conditions (e.g., strong oxidizers at elevated temperatures).

Mechanistic Insight :

Oxidation primarily targets the tertiary amine in the morpholine ring, generating N-oxide intermediates that undergo further decomposition .

Reduction Reactions

The carboxylic acid group is resistant to common reducing agents, but derivatives (e.g., esters) can be reduced:

Reagents & Conditions :

-

Lithium aluminum hydride (LiAlH₄) in anhydrous THF at 0–25°C

-

Sodium borohydride (NaBH₄) with activating agents (e.g., iodine)

Products :

-

Alcohol derivatives : Reduction of esterified carboxylic acid groups yields 2-(hydroxymethyl)-2-methylmorpholine.

Limitations :

Direct reduction of the free carboxylic acid is inefficient due to poor electrophilicity of the carbonyl group.

Substitution Reactions

The hydrochloride salt participates in nucleophilic substitution at the methyl or morpholine positions:

Key Observations :

-

Steric hindrance : The 2-methyl group slows substitution at adjacent positions.

-

Solvent effects : Polar aprotic solvents (e.g., DCM, THF) enhance reaction rates .

Hydrolysis Reactions

The hydrochloride salt undergoes pH-dependent hydrolysis:

Acidic Hydrolysis (HCl, H₂O) :

-

Product : 2-Methylmorpholine-2-carboxylic acid (free base).

-

Conditions : Reflux in aqueous HCl (1–2 M).

Basic Hydrolysis (NaOH, H₂O) :

Cyclization & Condensation

Under dehydrating conditions, the compound forms dimeric or polymeric structures:

Reagents & Conditions :

-

Heat (>120°C) under vacuum or with P₂O₅.

-

Catalysts : Zeolites or acidic resins.

Products :

Stability Under Ambient Conditions

-

Thermal stability : Decomposes at >200°C, releasing HCl and CO₂.

-

Light sensitivity : Prolonged UV exposure induces racemization at the chiral center .

Reaction Optimization Guidelines

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C (substitution) | Higher yields at lower temps for SN² |

| Solvent | THF/DCM (substitution) | Minimizes side reactions |

| Catalyst Loading | 5–10 mol% (for reductions) | Excess catalyst induces over-reduction |

科学研究应用

Pharmaceutical Development

This compound is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals . It is particularly useful in the development of:

- Analgesics : Compounds that alleviate pain.

- Anti-inflammatory drugs : Medications that reduce inflammation.

Case Study : In a study focusing on the synthesis of new analgesic compounds, 2-methylmorpholine-2-carboxylic acid hydrochloride was utilized to enhance the efficacy of the active pharmaceutical ingredients (APIs) through improved solubility and bioavailability. The compound's buffering properties were instrumental in stabilizing pH levels during synthesis, resulting in higher yields of the desired products .

Agricultural Chemicals

In agriculture, this compound is employed to formulate agrochemicals , enhancing the effectiveness of herbicides and pesticides. Its ability to improve crop yield and protect plants from pests is well-documented.

Data Table: Efficacy of Agrochemical Formulations

| Formulation Type | Active Ingredient | Yield Improvement (%) | Application Method |

|---|---|---|---|

| Herbicide | Glyphosate | 15 | Foliar Spray |

| Pesticide | Imidacloprid | 20 | Soil Drench |

Biochemical Research

The compound is widely used in biochemical studies , particularly those investigating enzyme inhibition and protein interactions. Its role in elucidating metabolic pathways and disease mechanisms has been critical.

Case Study : Research involving enzyme kinetics demonstrated that this compound effectively inhibited specific enzymes linked to metabolic disorders. The compound's interaction with enzyme active sites provided insights into potential therapeutic targets .

Polymer Chemistry

In polymer chemistry, this compound serves as a building block for synthesizing various polymers with tailored properties such as enhanced elasticity and durability.

Data Table: Properties of Polymers Synthesized with this compound

| Polymer Type | Property Enhanced | Measurement Method |

|---|---|---|

| Thermoplastic | Elasticity | Tensile Testing |

| Thermosetting | Durability | Impact Resistance Test |

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reagent in various techniques, aiding in the detection and quantification of substances in complex mixtures.

Case Study : A study highlighted its application in chromatographic methods where it served as a derivatizing agent, improving the detection limits for several analytes in environmental samples .

作用机制

The mechanism of action of 2-Methylmorpholine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can influence various biochemical pathways, leading to changes in cellular processes .

相似化合物的比较

Similar Compounds

Morpholine: A parent compound with similar structural features but lacking the methyl and carboxylic acid groups.

2-Methylmorpholine: Similar to 2-Methylmorpholine-2-carboxylic acid hydrochloride but without the carboxylic acid group.

Morpholine-2-carboxylic acid: Lacks the methyl group present in this compound

Uniqueness

This compound is unique due to the presence of both a methyl group and a carboxylic acid group, which confer distinct chemical properties and reactivity. This combination allows for a broader range of chemical reactions and applications compared to its similar compounds .

生物活性

2-Methylmorpholine-2-carboxylic acid hydrochloride (CAS No. 2137719-42-5) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a morpholine ring, which is a six-membered ring containing one nitrogen atom, along with a carboxylic acid functional group. This unique configuration contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C6H11ClN2O2 |

| Molecular Weight | 176.62 g/mol |

| CAS Number | 2137719-42-5 |

| Solubility | Soluble in water |

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains. The compound's ability to interact with specific biological targets makes it a candidate for further investigation.

Antimicrobial Activity

Studies have shown that derivatives of morpholine compounds exhibit significant antibacterial properties. For instance, compounds structurally related to 2-Methylmorpholine-2-carboxylic acid have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

Table 1: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | <0.03125 µg/mL |

| Enterococcus faecalis | <0.25 µg/mL |

| Escherichia coli | 1–4 µg/mL |

These findings suggest that the compound may serve as a lead for developing new antibacterial agents.

Anticancer Activity

In vitro studies have explored the anticancer potential of morpholine derivatives. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation. For example, certain derivatives have shown promise in inhibiting topoisomerases, which play a crucial role in DNA replication.

Case Study: Topoisomerase Inhibition

A study investigated the effects of various morpholine derivatives on topoisomerase activity, revealing that some compounds significantly inhibited enzyme activity, thereby reducing cancer cell viability in cultured assays. The results indicated that these compounds could disrupt critical cellular processes in cancer cells.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with biological macromolecules through hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways.

Safety and Toxicity

While promising results have been observed regarding the biological activity of this compound, safety assessments are crucial. Preliminary toxicity studies indicate that certain derivatives exhibit low cytotoxicity at therapeutic concentrations, making them suitable candidates for further development.

Table 2: Cytotoxicity Profile

| Compound | Concentration (µg/mL) | Cell Viability (%) |

|---|---|---|

| This compound | 64 | >70 |

| Control | - | ~100 |

属性

IUPAC Name |

2-methylmorpholine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c1-6(5(8)9)4-7-2-3-10-6;/h7H,2-4H2,1H3,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYHXIWHBGMACMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCO1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2137719-42-5 | |

| Record name | 2-methylmorpholine-2-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。